Isobrucine

Description

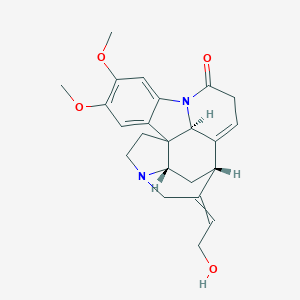

Structure

3D Structure

Properties

CAS No. |

129724-78-3 |

|---|---|

Molecular Formula |

C23H26N2O4 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |

InChI |

InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1 |

InChI Key |

XTGYWZXUYFAABL-HUJXXYTHSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |

Synonyms |

isobrucine |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Isobrucine

Isobrucine's Defined Chemical Structure within the Secostrychnidin Framework

This compound is characterized by its membership in the strychnidin group. ontosight.ai Specifically, it is described as 12,24-secostrychnidin-10-one, 12,13-didehydro-2,3-dimethoxy-. ontosight.ai This indicates a modified strychnidin skeleton where the C12-C24 bond is cleaved (seco- prefix), a ketone is present at C10, a double bond exists between C12 and C13, and methoxy (B1213986) groups are located at positions 2 and 3. The PubChem entry for Isobrucein B, which appears related or synonymous based on search results, lists its molecular formula as C₂₃H₂₈O₁₁ and provides a detailed IUPAC name and InChI key, reflecting a complex polycyclic structure with multiple functional groups including acetate (B1210297), hydroxyls, ketones, and an alkene within a pentacyclic system. nih.gov Another related compound, Dimethoxy strychnine (B123637), has a molecular formula of C₂₃H₂₆N₂O₄ and a different IUPAC name, highlighting the structural variations within this class of compounds. nih.gov

Advanced Spectroscopic Methodologies for this compound Characterization

Spectroscopic methods are indispensable tools for determining the structure of organic molecules. nd.edulibretexts.org They provide information about the types of atoms present, their bonding environments, and their spatial relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework and functional groups of a molecule. rsc.orgnih.govwiley.com Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information on the number and types of hydrogen atoms and their connectivity based on chemical shifts, splitting patterns, and integration. ¹³C NMR provides information on the carbon skeleton, with different types of carbon atoms resonating at distinct frequencies. nd.edu Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, can provide further connectivity and spatial information, aiding in the complete assignment of signals and confirmation of the molecular structure. nd.eduwiley.com

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. mdpi.comstanford.edunih.gov High-resolution MS can provide an accurate molecular weight, allowing for the determination of the molecular formula. mdpi.com Tandem MS (MS/MS) involves fragmenting the parent ion and analyzing the mass-to-charge ratio of the resulting fragments. mdpi.comscielo.org.mx These fragmentation patterns can provide clues about the connectivity of atoms and the presence of specific functional groups within the molecule. mdpi.com MS is a highly sensitive technique and can be coupled with separation techniques like chromatography. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. nih.govlibretexts.orgmrclab.comdrawellanalytical.com IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, providing information about the functional groups present, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C). libretexts.orgmrclab.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within the molecule. libretexts.orgmsu.edumt.com This technique is particularly useful for detecting conjugated pi systems and aromatic rings. libretexts.orgmsu.edu While UV-Vis can be used for quantitative analysis, IR is often employed for qualitative analysis and identifying functional groups. mrclab.comdrawellanalytical.com

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for separating a compound of interest from complex mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. marefa.orgnih.govnih.gov It is particularly valuable for the analysis of non-volatile and thermally labile compounds like many natural products. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various modes of HPLC exist, including reversed-phase, normal-phase, ion-exchange, and size-exclusion chromatography, allowing for optimization based on the compound's properties. nih.gov HPLC can be used for both analytical purposes (identifying and quantifying components) and preparative purposes (isolating pure compounds). nih.govchromatographyonline.com Purity assessment of isolated compounds is typically performed by HPLC, often coupled with UV detection or mass spectrometry. nih.govchromatographyonline.com The purity is determined by the relative peak area of the target compound in the chromatogram. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Isobrucein B | 99530 |

| Dimethoxy strychnine | 220520 |

| Isostrychnine (B1248549) N-oxide | 124079391 |

| Isostrychnine(1+) | 172407739 |

Data Tables

| Property | Value | Unit | Source |

| Molecular Formula | C₂₃H₂₈O₁₁ | Computed nih.gov | |

| Molecular Weight | 480.5 | g/mol | Computed nih.gov |

| Monoisotopic Mass | 480.16316171 | Da | Computed nih.gov |

| XLogP3 | -1 | Computed nih.gov | |

| Topological Polar Surface Area (TPSA) | 166 | Ų | Computed nih.gov |

| Heavy Atom Count | 34 | Computed nih.gov | |

| Rotatable Bond Count | 8 | Computed nih.gov | |

| Complexity | 1020 | Computed nih.gov | |

| Isotope Atom Count | 0 | Computed nih.gov | |

| Defined Atom Stereocenter Count | 10 | Computed nih.gov | |

| Undefined Atom Stereocenter Count | 0 | Computed nih.gov | |

| Defined Bond Stereocenter Count | 1 | Computed nih.gov | |

| Undefined Bond Stereocenter Count | 0 | Computed nih.gov | |

| Covalent Unit Count | 1 | Computed nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique for the separation and analysis of complex mixtures of compounds, including alkaloids from natural sources. UPLC offers advantages over traditional High-Performance Liquid Chromatography (HPLC) due to its use of smaller particle size stationary phases, which allows for faster separations, higher resolution, and increased sensitivity. researchgate.netresearchgate.net

In the context of this compound analysis, UPLC methods are employed for its detection, separation from co-occurring alkaloids, and quantitative analysis. researchgate.netresearchgate.net The specific UPLC conditions, such as the stationary phase (e.g., C18 column), mobile phase composition (typically a gradient of organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, often with a small percentage of formic acid), flow rate, and column temperature, are optimized to achieve efficient separation of this compound from other matrix components. researchgate.netresearchgate.netbioline.org.br Detection is commonly performed using a diode array detector (DAD) at a specific wavelength, such as 254 nm, where many alkaloids exhibit significant absorbance. bioline.org.br

Research has demonstrated the application of UPLC for the analysis of alkaloids in Strychnos nux-vomica, including this compound. researchgate.netresearchgate.netbioline.org.br These methods have shown good linearity, accuracy, and reliability for the quantitative determination of alkaloids. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI/MS) Coupling in this compound Detection

Electrospray Ionization Mass Spectrometry (ESI/MS) is a powerful analytical technique that is frequently coupled with liquid chromatography systems, such as UPLC, for the detection and identification of polar and high-molecular-weight compounds like alkaloids. researchgate.netnih.govjfda-online.com ESI is a soft ionization technique that produces protonated or deprotonated molecules with minimal fragmentation, making it suitable for determining the molecular weight of the analyte. nih.gov

When coupled with UPLC (UPLC-ESI/MS or UPLC-MS/MS), this hyphenated technique provides both chromatographic separation and mass spectral information, allowing for the identification and quantification of this compound in complex samples. researchgate.netresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS or MSn) can be used to obtain fragmentation patterns of the parent ion, which provides valuable structural information for confirmation of the compound's identity. researchgate.netnih.govnih.gov Multiple reaction monitoring (MRM) mode in MS/MS is often used for highly sensitive and selective quantification of target analytes like this compound by monitoring specific precursor-to-product ion transitions. jfda-online.comnih.gov

Studies utilizing UPLC-ESI/MS have been reported for the analysis of alkaloids from Strychnos nux-vomica, enabling the detection and characterization of various components, including this compound. researchgate.netbioline.org.brresearchgate.net High-resolution mass spectrometry can further confirm the molecular formula of this compound based on accurate mass measurements.

Stereochemical Analysis and Isomeric Relationships (e.g., with Isostrychnine)

Stereochemical analysis focuses on the spatial arrangement of atoms in a molecule. This compound is a stereoisomer of brucine (B1667951), meaning they share the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms. doubtnut.comyoutube.comreddit.com This difference in stereochemistry can significantly impact their physical, chemical, and biological properties.

Techniques like NMR spectroscopy, particularly 2D NMR methods and NOE (Nuclear Overhauser Effect) experiments, are invaluable for determining the relative and absolute stereochemistry of complex molecules like this compound by providing information about the spatial proximity of protons. uoa.gr Comparison of spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) and chromatographic behavior (retention times) of this compound with its isomers like brucine and isostrychnine is essential for their differentiation and for understanding the structural basis of their isomerism. researchgate.net

Biosynthesis and Chemo Ecological Origins of Isobrucine

Occurrence of Isobrucine as a Natural Product in Strychnos nux-vomica

This compound is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the seeds of Strychnos nux-vomica L. ebi.ac.uk. Strychnos nux-vomica, a deciduous tree native to India and Southeast Asia, is well-known for containing highly poisonous alkaloids, primarily strychnine (B123637) and brucine (B1667951), in its seeds wikipedia.org. While strychnine and brucine are the major alkaloids, this compound has also been identified as a constituent in the seeds ebi.ac.ukiomcworld.com. It is often found alongside other related alkaloids such as isostrychnine (B1248549), strychnine N-oxide, and brucine N-oxide nih.gov. This compound has also been reported in other Strychnos species, including Strychnos ignatii and Strychnos icaja. nih.gov

Proposed Biosynthetic Pathways of Indole Alkaloids in Strychnos Species Relevant to this compound

The biosynthesis of monoterpenoid indole alkaloids in plants, including those found in Strychnos species, originates from the amino acid tryptophan and a monoterpene precursor, typically derived from secologanin (B1681713) wikipedia.org. These precursors combine to form strictosidine (B192452), a pivotal intermediate in the biosynthesis of a vast array of indole alkaloids wikipedia.orgnih.govbiorxiv.org. Strictosidine is deglycosylated by strictosidine glucosidase (SGD) to form strictosidine aglycone, which then undergoes enzymatic transformations nih.gov.

The pathways diverge from central intermediates like 4,21-dehydrogeissoschizine (B1238243) and 19E-geissoschizine, leading to various alkaloid skeletons, including the Corynanthe, Iboga, and Aspidosperma types, as well as the Strychnos type alkaloids like strychnine and brucine wikipedia.orgbiorxiv.orgrsc.org. Wieland–Gumlich aldehyde has been proposed as a key intermediate in the biosynthesis of strychnine from geissoschizine, with the incorporation of an acetate (B1210297) unit forming the piperidone ring (ring G) mpg.de. Brucine is subsequently formed from strychnine through hydroxylation and methylation steps mpg.de.

While the biosynthesis of major alkaloids like strychnine and brucine has been investigated, the precise biosynthetic route leading specifically to this compound as a bona fide natural product within the plant is less clearly defined in the available literature. Its structural similarity to brucine suggests a potential relationship within the biosynthetic network, possibly as a minor branch product or through a less direct route.

Formation of this compound as a Chemically Induced Artifact

Research indicates that this compound, along with other related alkaloids like isostrychnine, strychnine N-oxide, and brucine N-oxide, can be formed as artifacts during the processing of Strychnos nux-vomica seeds nih.govresearchgate.net. This is a crucial aspect distinguishing its presence from being solely a product of natural biosynthesis.

Traditional drug processing methods for Strychnos nux-vomica seeds often involve heat treatment, such as parching in hot sand bioline.org.brwakan-iyaku.gr.jp. These thermal processes significantly alter the alkaloid composition of the seeds. Studies have shown that heat treatment leads to a notable decrease in the content of the major alkaloids, strychnine and brucine, while concurrently increasing the amounts of alkaloids like isostrychnine, this compound, strychnine N-oxide, and brucine N-oxide nih.govwakan-iyaku.gr.jpphytojournal.com. This suggests that the elevated temperatures induce chemical transformations of the naturally occurring alkaloids.

Data from studies on the effect of processing methods on alkaloid content in Strychnos nux-vomica seeds demonstrate these changes. For instance, processing methods involving heat can lead to a decrease in brucine content with a concomitant increase in this compound wakan-iyaku.gr.jp.

Here is a conceptual representation of how alkaloid content can change upon processing, based on research findings:

| Alkaloid | Content in Untreated Seeds (Relative %) | Content in Heat-Treated Seeds (Relative %) |

| Strychnine | High | Decreased |

| Brucine | High | Decreased |

| This compound | Low or Undetected | Increased |

| Isostrychnine | Low or Undetected | Increased |

| Strychnine N-oxide | Low or Undetected | Increased |

| Brucine N-oxide | Low or Undetected | Increased |

(Note: This table is illustrative, reflecting the general trend observed in research nih.govwakan-iyaku.gr.jpphytojournal.com. Specific percentages vary depending on the processing method and conditions.)

The formation of this compound and other related alkaloids during heat treatment is attributed to specific chemical reactions, including N-oxidation and the cleavage of ether linkages nih.gov. Studies involving the heat treatment of authentic strychnine and brucine have demonstrated that these compounds can undergo transformation into their N-oxides and iso-forms nih.gov.

For brucine, N-oxidation can occur, forming brucine N-oxide nih.govresearchgate.net. Subsequent chemical rearrangements or cleavage of specific bonds, particularly ether linkages within the complex alkaloid structure, can lead to the formation of this compound. The cleavage of C-O bonds in ethers can be induced by strong acids or heat, often proceeding via SN1 or SN2 mechanisms depending on the structure libretexts.orglibretexts.orgyoutube.com. In the context of brucine's complex polycyclic structure, specific ether cleavage and rearrangement reactions, potentially facilitated by the presence of other compounds or conditions during processing, could yield this compound. The "iso" designation often implies an isomeric form resulting from such rearrangements.

Role of this compound in the Chemical Ecology of Strychnos Plants

The primary ecological role of the major alkaloids in Strychnos species, particularly strychnine and brucine, is widely accepted to be defense against herbivory due to their high toxicity wikipedia.orgphytojournal.com. These compounds act as potent deterrents to many animals, although some specialized herbivores, like certain monkeys and birds, have evolved mechanisms to tolerate or avoid their toxicity wikipedia.orgphytojournal.com.

Synthetic Methodologies and Chemical Transformations of Isobrucine and Analogues

Strategies for Total Synthesis of Isobrucine (if published research exists, or related complex alkaloids)

While direct total synthesis of this compound as the primary target is less commonly reported compared to its more famous congener, strychnine (B123637), synthetic strategies aimed at complex Strychnos alkaloids often involve the construction of key intermediates that can be converted to this compound or its derivatives. The total synthesis of Strychnos alkaloids, including strychnine, has been a benchmark in organic chemistry, inspiring numerous innovative approaches over the decades. researchgate.netrsc.orgbio-conferences.orgchemrxiv.orgwikipedia.orgthieme.de

Many total syntheses of strychnine, a closely related alkaloid, converge on key intermediates such as isostrychnine (B1248549) or the Wieland-Gumlich aldehyde, which can then be converted to the target molecule. wikipedia.orgnih.gov Given the structural similarity between isostrychnine and this compound (differing primarily by methoxy (B1213986) groups on the aromatic ring), strategies developed for the synthesis of isostrychnine are highly relevant to the potential total synthesis of this compound.

Approaches to the Strychnos core structure often involve the challenging construction of the highly congested CDE-tricyclic unit, which contains multiple stereogenic centers. bio-conferences.orgnih.gov Various methodologies have been employed, including intramolecular Heck reactions to form the piperidine (B6355638) D ring, Diels-Alder reactions, and cascade cyclization sequences. wikipedia.orgnih.govacs.org For instance, Rawal's synthesis of strychnine utilized an intramolecular Heck reaction to construct the D ring via an isostrychnine intermediate. wikipedia.orgnih.govacs.org The Vollhardt synthesis also involved a Heck reaction to form the pyridone ring en route to isostrychnine. wikipedia.org More recent approaches have explored catalytic asymmetric reactions and novel cascade sequences to assemble the complex framework efficiently and stereoselectively. acs.orgresearchgate.netsci-hub.seacs.org

One reported synthesis of isostrychnine, which could potentially be adapted for this compound synthesis, involved an oxidative dearomatizing process mediated by a hypervalent iodine reagent as a key step, starting from a readily available phenol. thieme.deebi.ac.uk This approach highlights the utility of modern synthetic tools in accessing the core structures of these complex alkaloids.

Semisynthetic Derivatization of this compound and Related Alkaloids

Semisynthesis, the chemical modification of naturally occurring compounds, is a crucial strategy for generating analogues with potentially altered or improved properties. researchgate.net this compound, being a naturally occurring alkaloid found in plants like Strychnos nux-vomica, can serve as a starting material for the preparation of semisynthetic derivatives. researchgate.netscribd.com This approach leverages the complex pre-existing scaffold of the natural product, reducing the need for lengthy total synthesis routes.

Semisynthetic derivatization of Strychnos alkaloids, including brucine (B1667951) and strychnine, has been explored to investigate structure-activity relationships and develop compounds with modified biological profiles. ebi.ac.ukresearchgate.net These modifications can involve alterations to various parts of the molecule, such as the aromatic ring, the lactam carbonyl, or the olefinic double bond. For example, studies on strychnine derivatives have involved modifications to the lactam moiety and the C(21)=C(22) bond to assess their impact on activity at glycine (B1666218) receptors. ebi.ac.uk

Heat treatment of Strychnos nux-vomica seeds has been shown to increase the amounts of certain alkaloids, including this compound and this compound N-oxide, demonstrating a form of chemical transformation occurring under specific conditions. psu.eduextrasynthese.com This suggests that controlled chemical or enzymatic methods could be applied to the natural mixture of alkaloids to enrich or convert specific components.

Semisynthetic approaches allow for the introduction of diverse functional groups onto the alkaloid core, which can enhance pharmacological properties, selectivity, and pharmacokinetic profiles. researchgate.net While specific detailed reports on the extensive semisynthetic derivatization of this compound itself were not prominently found, the general principles and methodologies applied to other Strychnos alkaloids like brucine and strychnine are directly applicable.

Chemical Conversions and Interconversions between Strychnos Alkaloids

The Strychnos alkaloids are structurally related, and chemical conversions between different members of this class are known. A notable interconversion exists between strychnine and isostrychnine, which can be achieved under basic conditions through a process involving fragmentation and reformation of the oxepene ring. wikipedia.orgnih.govmpg.de This equilibrium favors the ring-opened isomer to some extent. nih.gov The Wieland-Gumlich aldehyde is another key intermediate that can be converted to strychnine. bio-conferences.orgnih.gov

Given the close structural relationship between brucine and strychnine (brucine is essentially 2,3-dimethoxystrychnine), and between this compound and isostrychnine (this compound is likely 2,3-dimethoxyisostrychnine), similar interconversion reactions are expected to occur within the brucine series. Although direct experimental details on the this compound-brucine interconversion were not extensively detailed in the search results, the established equilibrium between strychnine and isostrychnine provides a strong precedent for such a transformation. wikipedia.orgnih.govmpg.de

Chemical transformations can also involve oxidation, N-oxidation, and modifications of functional groups present in the alkaloids. For instance, N-oxides of strychnine and brucine have been isolated and can be formed through semisynthetic methods. psu.eduextrasynthese.com The presence of this compound N-oxide in processed Strychnos nux-vomica seeds indicates that N-oxidation is a relevant chemical transformation for this compound as well. scribd.compsu.edu

Specific conversions between different Strychnos alkaloids are often key steps in their total or formal syntheses. For example, some synthetic routes to strychnine involve the conversion of isostrychnine or related intermediates. wikipedia.orgnih.gov Developing efficient methods for the interconversion of this compound with other Strychnos alkaloids could be valuable for accessing different members of this family from a common precursor or for modifying the properties of this compound.

Development of this compound-Based Chemical Probes

Chemical probes are selective, cell-active small molecules used to perturb biological systems and study protein function in native cellular environments. nih.goveubopen.orgmskcc.orgthesgc.org They are valuable tools in chemical biology and drug discovery for target identification and validation. nih.govmskcc.org

While the search results did not provide specific examples of "this compound-based chemical probes," the development of chemical probes from complex natural product scaffolds is a recognized strategy. researchgate.net The intricate structure of this compound, with its multiple rings and functional groups, offers numerous sites for chemical modification to introduce functionalities suitable for probe development.

Developing this compound-based chemical probes would likely involve targeted structural modifications to enhance selectivity for a particular biological target, improve cellular permeability, or incorporate tags for visualization or pull-down experiments (e.g., fluorescent labels, biotin (B1667282) tags). The process would involve rational design based on structural and biological information, followed by synthesis and rigorous validation of the probe's activity and selectivity. nih.goveubopen.orgmskcc.orgnih.gov

Pharmacological Research and Mechanistic Biological Activities of Isobrucine

In Vitro Pharmacological Investigations

In vitro studies provide valuable insights into the direct effects of isobrucine on cells and biological targets, helping to elucidate its potential therapeutic or toxicological profiles.

Cytotoxicity and Anti-proliferative Effects on Cancer Cell Lines (e.g., K562, HeLa, HEP-2)

This compound has demonstrated cytotoxic and anti-proliferative effects on several cancer cell lines. Studies have indicated that this compound, along with isostrychnine (B1248549), showed potent cytotoxicity against tumor cell lines such as K562 (chronic myeloid leukemia), HeLa (cervical cancer), and HEP-2 (laryngeal cancer) nih.gov. Research on Strychnos nux-vomica extracts, which contain this compound, has also shown anti-proliferative activity against human epidermoid larynx, breast, and colon carcinoma cells scholarsresearchlibrary.com.

While specific detailed data tables for this compound's IC50 values across a wide range of cell lines were not extensively available in the search results, the cited studies confirm its cytotoxic potential against the specified cancer cell lines. For instance, studies on other compounds tested on K562 cells utilize assays like MTT and Trypan blue dye exclusion to determine cell viability and growth inhibition, indicating standard methods for assessing such effects mdpi.comumsu.ac.ir. Similar methods, such as the MTT assay, have been used to determine the IC50 of other substances on the HEp-2 cell line nih.gov.

Receptor Interaction Studies in Cellular Models (e.g., Neurotransmitter Receptors, Ion Channels)

Investigations into the interaction of this compound with receptors and ion channels in cellular models are crucial for understanding its potential effects on the nervous system and other physiological processes. Neurotransmitter receptors and ligand-gated ion channels are key components in neuronal signaling and are targets for modulation unsw.edu.aucreative-diagnostics.commdpi.comnih.gov.

While direct detailed studies specifically on this compound's interaction with a broad range of neurotransmitter receptors or ion channels were not prominently featured in the immediate search results, network toxicology and molecular docking analyses on related compounds from Strychnos nux-vomica, such as strychnine (B123637), have identified the cholinergic receptor muscarinic 1 (CHRM1) as a potential neurotoxic target researchgate.net. This suggests that indole (B1671886) alkaloids from this plant, including this compound, may interact with cholinergic pathways. Further research is needed to fully characterize this compound's specific binding affinities and functional effects on various neurotransmitter receptors and ion channels.

Enzyme Modulation and Inhibition Assays

Enzyme modulation and inhibition assays are vital for identifying how this compound might interfere with specific enzymatic activities, which can have downstream effects on cellular pathways. Enzymes play critical roles in catalyzing reactions and regulating metabolic activities, and their dysregulation is linked to various diseases sigmaaldrich.comsigmaaldrich.com.

Research involving network pharmacology to identify potential targets of Strychnos nux-vomica components, including this compound, has pointed to enzymes such as PTGS2 (Prostaglandin-endoperoxide synthase 2) and PRKACA (Protein Kinase CAMP-Activated Catalytic Subunit Alpha) as core targets researchgate.netreferencecitationanalysis.com. This suggests that this compound may exert some of its effects through modulating the activity of these enzymes. PTGS2 is involved in inflammation, while PRKACA is a catalytic subunit of Protein Kinase A, involved in various cellular processes. Enzyme inhibition assays are standard techniques used to determine how compounds affect enzyme activity sigmaaldrich.comfrontiersin.org.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its effects provides crucial insights into its biological activities at a fundamental level.

Influence on Cellular Signaling Pathways (e.g., TNF signaling pathway, MAPK signaling pathway)

Cellular signaling pathways are complex networks that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and immune responses thermofisher.comfrontiersin.org. The TNF signaling pathway and MAPK signaling pathway are particularly important in inflammation, cell survival, and death thermofisher.comfrontiersin.orgnih.govplos.org.

Studies employing network pharmacology have indicated that components from Strychnos nux-vomica, including this compound, may influence pathways such as the TNF signaling pathway and MAPK signaling pathway umsu.ac.irresearchgate.net. The TNF signaling pathway can activate MAPK pathways (ERK, JNK, and p38), which are involved in various cellular responses nih.govplos.org. While the precise influence of this compound specifically on these pathways requires further detailed investigation, their identification as potentially relevant pathways in studies involving this compound highlights areas for future mechanistic research.

Identification of Specific Protein Targets and Ligand-Target Binding (e.g., PTGS2, NR3C1, ESR1, CASP3, PRKACA, CHRM1)

Identifying the specific protein targets that this compound interacts with is fundamental to understanding its mechanism of action. Ligand-target binding studies, often employing techniques like molecular docking, can predict and analyze these interactions.

Network pharmacology studies aimed at identifying the core targets of active components in Strychnos nux-vomica, including this compound, have identified several key proteins. These include PTGS2, NR3C1 (Nuclear Receptor Subfamily 3 Group C Member 1), ESR1 (Estrogen Receptor 1), CASP3 (Caspase 3), and PRKACA researchgate.netreferencecitationanalysis.com. Molecular docking analysis in one study revealed that active compounds, including this compound, showed strong binding affinity with these core genes researchgate.net. PTGS2 and PRKACA were also highlighted as promising targets researchgate.netreferencecitationanalysis.com. Additionally, CHRM1 has been identified as a potential neurotoxic target for related compounds, suggesting its relevance for this compound as well researchgate.net. CASP3 is a key执行者 caspase involved in apoptosis, suggesting a potential mechanism for the observed cytotoxicity.

The identification of these diverse protein targets suggests that this compound may exert its pharmacological effects through multiple pathways, influencing processes related to inflammation (PTGS2), hormone signaling (NR3C1, ESR1), apoptosis (CASP3), protein phosphorylation (PRKACA), and neurotransmission (CHRM1).

Here is a table summarizing some of the identified potential protein targets of this compound and related compounds from Strychnos nux-vomica:

| Protein Target | Description | Potential Relevance to this compound Activity |

| PTGS2 | Prostaglandin-endoperoxide synthase 2 (Cyclooxygenase-2) | Involved in inflammation |

| NR3C1 | Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor) | Involved in stress response, metabolism, and immune function |

| ESR1 | Estrogen Receptor 1 | Involved in hormone signaling and cell proliferation |

| CASP3 | Caspase 3 | Key执行者 caspase in apoptosis |

| PRKACA | Protein Kinase CAMP-Activated Catalytic Subunit Alpha | Catalytic subunit of PKA, involved in various cellular processes |

| CHRM1 | Cholinergic Receptor Muscarinic 1 | Involved in neurotransmission (potential neurotoxic target) |

Further detailed experimental validation is needed to confirm the direct binding and functional modulation of these targets by this compound.

Modulation of Gene and Protein Expression Profiles (e.g., IL-6, VEGFA, JUN, TP53, BCL2, CASP3, CASP8, CASP9, BAD)

Studies investigating the effects of Strychnos nux-vomica components on cellular processes have provided insights into the potential modulation of gene and protein expression by its constituents, including this compound. While some research directly examines other alkaloids from Strychnos nux-vomica, such as Brucine (B1667951), and their impact on specific protein targets, the role of this compound in modulating these exact genes and proteins (IL-6, VEGFA, JUN, TP53, BCL2, CASP3, CASP8, CASP9, BAD) is an area of ongoing investigation.

Research on Brucine, for instance, has indicated its ability to influence the protein expression levels of several key markers in certain cell lines. These markers include those involved in inflammation (IL-6), angiogenesis (VEGFA), cell proliferation and apoptosis (JUN, TP53, BCL2, CASP3, CASP8, CASP9, BAD). Specifically, Brucine has been reported to potentially decrease the expression of IL-6, VEGFA, JUN, TP53, BCL2, CASP3, CASP8, and CASP9, while potentially increasing the expression of BAD, cleaved-CASP3, cleaved-CASP8, and cleaved-CASP9 in BCPAP cells. dntb.gov.uaresearchgate.netresearchgate.net Given the structural similarities between this compound and Brucine, these findings suggest potential avenues for research into this compound's effects on similar pathways.

The modulation of these proteins is significant due to their roles in various cellular processes. For example, IL-6 is a cytokine involved in inflammation and immune responses, while VEGFA is a key regulator of blood vessel formation. researchgate.netnih.gov JUN is a component of the AP-1 transcription factor, involved in cell proliferation and differentiation. TP53 is a tumor suppressor protein crucial for cell cycle control and apoptosis. mdpi.comnih.gov BCL2 is an anti-apoptotic protein, while CASP3, CASP8, and CASP9 are caspases, key executioners in the apoptotic cascade. mdpi.comnih.gov BAD is a pro-apoptotic protein that interacts with BCL2. mdpi.com

While direct data on this compound's specific modulation of each of these listed genes and proteins is limited in the provided search results, the observed effects of related Strychnos alkaloids highlight the potential for this compound to also influence these important regulatory pathways. Further targeted research is needed to elucidate this compound's precise impact on the expression profiles of these genes and proteins.

Comparative Biological Activities with Other Strychnos Alkaloids (e.g., Brucine, Strychnine, Isostrychnine, N-oxides)

Comparative studies of this compound with other alkaloids from the Strychnos genus, such as Brucine, Strychnine, Isostrychnine, and their N-oxides, are important for understanding this compound's relative potency and specificity. While direct comparative data specifically including this compound across a wide range of biological activities is limited in the provided search results, some comparisons between other Strychnos alkaloids offer a framework for such analysis.

Research has compared the activities of Brucine, Strychnine, and Isostrychnine in certain contexts. For example, in studies on human hepatoma cell lines (HepG2), Brucine, Strychnine, and Isostrychnine have shown inhibitory effects on cell proliferation, with Brucine sometimes exhibiting stronger effects or inducing apoptosis nih.govebi.ac.ukjgtps.com. Brucine N-oxide, in some instances, did not show significant inhibitory effects on HepG2 cell proliferation ebi.ac.ukmdpi.com.

The toxicity profiles of these alkaloids also differ significantly. Strychnine is known to be highly toxic, primarily acting as a glycine (B1666218) receptor antagonist ontosight.ai. Brucine is generally considered less toxic than Strychnine nih.govresearchgate.net. Isostrychnine has been reported to have lower toxicity compared to Strychnine, although it still exhibits some biological activity, including glycine receptor antagonism with reduced potency ontosight.ai.

While the provided results mention this compound as one of the active components from Strychnos nux-vomica in studies related to papillary thyroid carcinoma cells, alongside Brucine, stigmasterol, and (+)-catechin, the comparative anti-PTC activity explicitly states that Brucine exhibited the strongest activity among these components dntb.gov.uaresearchgate.netresearchgate.net. This suggests that in this specific context, Brucine may be more potent than this compound.

Further comparative studies are needed to systematically evaluate this compound's biological activities across various assays and compare them directly with those of Brucine, Strychnine, Isostrychnine, and their N-oxides. Such studies would provide valuable information on this compound's potential therapeutic window and its distinct pharmacological properties within the context of Strychnos alkaloids.

Compound Names and PubChem CIDs

Isobrucine in Advanced in Vitro and Ex Vivo Research Models

Mechanistic Toxicology Research Models (Excluding Safety/Adverse Effect Profiles)

Cellular and Molecular Responses to Isobrucine Exposure

Studies investigating the effects of Strychnos alkaloids on cultured cells have sometimes included this compound. For instance, this compound demonstrated effects on cultured cardiomyocytes exposed to xanthine (B1682287) and xanthine oxidase, a model used to study damage induced by reactive oxygen species. This compound, alongside other alkaloids like brucine (B1667951) and brucine N-oxide, was found to suppress damage in these cells. wakan-iyaku.gr.jp This effect may be related to the inhibition of superoxide (B77818) anion generation and the scavenging of reactive oxygen species, indicating a role in modulating oxidative stress at the cellular level. wakan-iyaku.gr.jp

Furthermore, this compound has been identified as an active component in network toxicology studies that explore the molecular mechanisms of Strychnos alkaloids. These studies utilize systems-level approaches to understand how multiple compounds interact with biological targets and pathways, providing insights into cellular and molecular responses in a broader context. researchgate.net, nih.gov, tmrjournals.com

Assessment of Blood-Brain Barrier Permeability in Models

Assessment of a compound's ability to cross the blood-brain barrier (BBB) is crucial in understanding its potential neurobiological effects and central nervous system toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses, often employed in network toxicology and pharmacology studies, have predicted that this compound possesses the capacity to cross the blood-brain barrier. researchgate.net, nih.gov, nih.gov This suggests that this compound can reach the central nervous system, which is a key consideration in evaluating the mechanistic toxicology of Strychnos alkaloids that exert neurotoxic effects. researchgate.net, nih.gov

This compound as a Tool for Chemical Biology and Target Validation

This compound's identification as an active component within Strychnos nux-vomica through techniques like network pharmacology positions it as a compound of interest for chemical biology and target validation studies. researchgate.net, researchgate.net, nih.gov, tmrjournals.com Network pharmacology approaches integrate data on compounds, targets, and diseases to construct networks that can help elucidate the potential biological mechanisms of complex substances. nih.gov, researchgate.net

Computational and Theoretical Investigations of Isobrucine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are widely employed to predict the binding affinity and interaction modes of small molecules with target proteins. Studies investigating the therapeutic effects of Strychni Semen, a source of Isobrucine, in conditions like non-small cell lung cancer (NSCLC) and ischemic stroke have utilized molecular docking to explore the interactions between its active components, including this compound, and various protein targets.

This compound has been a subject of molecular docking studies to evaluate its potential interactions with several core targets. In the context of NSCLC, molecular docking detected interactions between key components of Strychni Semen, including this compound, and core targets such as PTGS2, NR3C1, ESR1, CASP3, and PRKACA. nih.govwikipedia.org These studies indicated a strong binding affinity between these active components and the core genes, suggesting their importance in the therapeutic effects observed. nih.govwikipedia.org A binding energy below -5.0 kcal/mol typically indicates certain binding activity, while a value below -7.0 kcal/mol suggests strong binding activity. nih.gov Visualization of docking results with binding energies less than or equal to -10.0 kcal/mol has been performed for other components of Strychni Semen with these targets. nih.gov

Further docking studies have explored this compound's interactions with other proteins, including JUN and IL1B. fishersci.ca In the investigation of Strychni Semen's mechanism in treating ischemic stroke, molecular docking showed that this compound, among other main active ingredients, binds well to core targets such as SLC6A4, NR3C1, SLC6A3, HTR3A, CHRNA7, MAOA, PTGS2, ESR1, CAT, ADRB2, and AR. wikipedia.org

Molecular docking has also been applied to study the interaction of this compound with the cholinergic receptor muscarinic 1 (CHRM1). fishersci.caresearchgate.net While a specific binding energy for this compound with CHRM1 was not explicitly provided in the available snippets, a related compound, (S)-stylopine, showed a binding affinity of -8.5 kcal/mol with CHRM1 in a network toxicology and molecular docking analysis. fishersci.caresearchgate.net

Molecular docking studies have also been conducted for the trace amine-associated receptor 1 (TAAR1), a target for which this compound has been investigated as a potential agonist. wikipedia.org

The following table summarizes some of the protein targets for which molecular docking studies involving this compound or related compounds have been reported:

| Compound | Target Protein | Indication/Context | Binding Affinity (kcal/mol) | Source |

| This compound | PTGS2 | NSCLC | < -5.0 | nih.govwikipedia.org |

| This compound | NR3C1 | NSCLC, Ischemic Stroke | < -5.0 | nih.govwikipedia.orgwikipedia.org |

| This compound | ESR1 | NSCLC, Ischemic Stroke | < -5.0 | nih.govwikipedia.orgwikipedia.org |

| This compound | CASP3 | NSCLC | < -5.0 | nih.govwikipedia.org |

| This compound | PRKACA | NSCLC | < -5.0 | nih.govwikipedia.org |

| This compound | JUN | Papillary Thyroid Carcinoma | Not specified | fishersci.ca |

| This compound | IL1B | Papillary Thyroid Carcinoma | Not specified | fishersci.ca |

| This compound | SLC6A4 | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | SLC6A3 | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | HTR3A | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | CHRNA7 | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | MAOA | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | CAT | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | ADRB2 | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | AR | Ischemic Stroke | Binds well | wikipedia.org |

| This compound | CHRM1 | Neurotoxicity | Not specified | fishersci.caresearchgate.net |

| This compound | TAAR1 | Agonism investigation | Not specified | wikipedia.org |

| Isostrychnine (B1248549) | MCT4 | Mammary Gland Carcinoma | Not specified | fishersci.no |

| Brucine (B1667951) | MCT4 | Mammary Gland Carcinoma | 11.6 (maximum) | fishersci.no |

| Brucine | Various | Pancreatic Ductal Carcinoma | Not specified | lipidmaps.org |

| Isostrychnine | Various | Hepatoma Cells | Not specified | lipidmaps.org |

| Isostrychnine | NEF, P24 | HIV-1 | High binding scores | nih.gov |

Network Pharmacology Approaches for Multi-Target and Pathway Analysis

Network pharmacology is a systems-level approach used to decipher the complex mechanisms of action of multi-component agents like natural products. By constructing networks of compounds, targets, and pathways, it helps to understand how multiple components of a substance exert therapeutic effects through synergistic or additive interactions on multiple targets and biological pathways.

This compound, as one of the active components of Strychni Semen, has been included in network pharmacology studies aimed at elucidating the mechanisms underlying the traditional medicine's therapeutic effects in various diseases, such as NSCLC and ischemic stroke. nih.govwikipedia.orgwikipedia.org These studies typically involve identifying the active components and their potential targets through databases and literature mining. wikipedia.orgwikipedia.org Subsequently, disease-related targets are identified, and intersection targets between the drug components and the disease are determined. wikipedia.orgwikipedia.org

Network pharmacology analysis of Strychni Semen has identified this compound as a key active component. nih.govwikipedia.orgwikipedia.org These analyses have revealed that the therapeutic effects involve multiple components acting on multiple targets and pathways. wikipedia.orgwikipedia.org For instance, in the context of NSCLC, the effects of Strychni Semen, including the contribution of this compound, were found to involve pathways such as the Calcium pathway, the Estrogen pathway, and the cGMP-PKG and cAMP pathways. wikipedia.org In ischemic stroke, the treatment by Strychni Semen may mainly involve salivary secretion, serotonergic synapse, calcium signaling pathway, cGMP-PKG signaling pathway, and neuroactive ligand-receptor interaction. wikipedia.org

Network toxicology, a related approach, has also incorporated this compound in studies investigating the potential neurotoxic targets of strychnine (B123637) and its related compounds. fishersci.caresearchgate.net This involves constructing ingredient-target networks and performing functional enrichment analysis to understand the biological processes and pathways affected. fishersci.caresearchgate.net Hub targets in these networks are identified based on topological parameters like "Degree," "Closeness," and "Betweenness." wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can predict the activity of new or untested compounds based on their structural features, guiding the design and synthesis of derivatives with improved properties.

While specific detailed QSAR studies focused solely on this compound derivatives were not extensively detailed in the provided search results, the methodology is relevant and has been applied to related compounds and targets pertinent to this compound research. QSAR analyses have been mentioned in the context of discovering novel chemo-types for TAAR1 agonism, a target for which this compound has been investigated. wikipedia.org

Furthermore, 3D-QSAR with receptor modeling methodologies has been utilized in studies of related compounds, such as isostrychnine derivatives, to generate pharmacophore hypotheses consistent with experimental biological activities. biochemjournal.com This indicates the applicability of QSAR approaches to the structural class of alkaloids that includes this compound. QSAR studies are valuable for unveiling key structural features that contribute to biological activity and can be used to predict the activity of this compound derivatives. wikipedia.orgnih.gov The methodology involves choosing appropriate molecular descriptors to build predictive models. nih.gov

The application of QSAR to this compound derivatives could involve correlating various structural parameters (e.g., electronic, steric, and lipophilic properties) with their observed biological activities (e.g., binding affinity to a specific target, cellular response). Such models could help prioritize the synthesis and testing of promising this compound analogs with enhanced therapeutic potential for specific indications identified through docking and network pharmacology.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems. By calculating the forces between atoms and solving the equations of motion, MD simulations can provide insights into the conformational dynamics of molecules, the process of ligand-protein binding, and the stability of molecular complexes over time.

Molecular dynamics simulations are crucial for understanding the dynamic nature of biological systems and how small molecules like this compound interact with their targets in a more realistic environment compared to static docking studies. MD simulations can reveal important aspects such as induced-fit conformational changes in proteins upon ligand binding, the flexibility of the ligand within the binding site, and the strength and stability of the interactions.

In the context of targets relevant to this compound research, molecular dynamics simulations have been performed alongside docking studies, for instance, in the investigation of TAAR1 agonists. wikipedia.org While direct MD simulation results specifically detailing the conformational dynamics and binding of this compound were not prominently featured in the provided snippets, MD simulations have been applied to related compounds from Strychnos nux-vomica, such as brucine, in studies investigating its interaction with protein targets in pancreatic ductal carcinoma. lipidmaps.org Similarly, MD simulations have been used to study isostrychnine's interactions with proteins in hepatoma cells. lipidmaps.org

These applications of MD simulations to related compounds and targets highlight the relevance of this technique for gaining a deeper understanding of this compound's molecular behavior. Applying MD simulations to this compound and its target proteins identified through docking and network pharmacology could provide detailed information on the binding pathways, the stability of the bound complex, and the influence of the dynamic environment on the interactions. This dynamic perspective complements the static view provided by molecular docking and is essential for a comprehensive understanding of this compound's mechanism of action at the molecular level. nih.gov

Future Directions and Research Perspectives for Isobrucine

Discovery of Novel Biological Targets and Therapeutic Applications

The therapeutic potential of isobrucine, particularly in oncology, is a primary focus of future research. While traditionally overshadowed by strychnine (B123637) and brucine (B1667951), recent studies have begun to illuminate the distinct biological activities of this compound. Molecular docking studies have suggested that this compound exhibits a strong binding affinity to several core targets implicated in cancer pathways, including PTGS2, NR3C1, ESR1, CASP3, and PRKACA. This indicates a potential for this compound to modulate key processes in cancer cell proliferation and survival.

Further investigations are geared towards identifying novel biological targets to expand the therapeutic applications of this compound. Its potential as an anticancer agent is being explored in various cancer cell lines, with a focus on elucidating its precise mechanisms of action. Beyond cancer, the structural similarity of this compound to other biologically active alkaloids suggests that it may have untapped potential in other therapeutic areas, such as neurological and inflammatory disorders. The systematic screening of this compound against a wide array of biological targets will be crucial in uncovering its full therapeutic utility.

Innovations in Synthetic and Biosynthetic Pathways for this compound

The efficient and scalable synthesis of this compound is a key area for future innovation. Historically, this compound has been obtained through the chemical transformation of brucine, often involving heat treatment which can lead to the cleavage of an ether linkage and N-oxidation. While this provides a route to this compound, the development of more controlled and efficient synthetic strategies is a priority. This includes the exploration of novel catalytic methods and the design of stereoselective total synthesis routes.

Significant strides have been made in understanding the biosynthesis of Strychnos alkaloids, including the elucidation of the complete biosynthetic pathway of strychnine. mpg.deresearchgate.net This groundbreaking research has identified the genes and enzymes responsible for constructing the complex polycyclic architecture of these molecules. mpg.deresearchgate.net This knowledge opens up exciting possibilities for the biosynthetic production of this compound through metabolic engineering. mpg.deresearchgate.net By expressing the relevant biosynthetic genes in microbial or plant-based systems, it may be possible to produce this compound in a more sustainable and scalable manner. mpg.de Furthermore, the elucidation of these pathways provides a toolkit for creating novel analogues of this compound with potentially enhanced therapeutic properties.

A simplified overview of the biosynthetic relationship is presented below:

Table 1: Key Precursors and Intermediates in the Biosynthesis of Strychnos Alkaloids| Precursor/Intermediate | Role in the Pathway |

|---|---|

| Tryptophan | Starting amino acid precursor |

| Geranyl pyrophosphate | Monoterpene precursor |

| Geissoschizine | Key intermediate in the formation of many monoterpene indole (B1671886) alkaloids |

| Prestychnine | A late-stage intermediate in the strychnine biosynthetic pathway |

This understanding of the biosynthetic machinery provides a roadmap for future innovations in producing this compound and related compounds.

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

The application of multi-omics technologies, including proteomics and metabolomics, is set to revolutionize our understanding of this compound's biological effects. nih.govnih.gov These powerful platforms allow for the unbiased and comprehensive analysis of changes in proteins and metabolites within a biological system in response to a specific stimulus, such as treatment with this compound. nih.govnih.gov

While specific multi-omics studies on this compound are still emerging, the potential applications are vast. Proteomics can be employed to identify the direct protein targets of this compound and to map the downstream signaling pathways that are modulated by its binding. nih.govnih.gov This can provide crucial insights into its mechanism of action and help to identify potential biomarkers of its activity. nih.gov

Metabolomics, the large-scale study of small molecules, can reveal how this compound alters the metabolic landscape of cells. nih.govnih.gov By analyzing the changes in key metabolites, researchers can understand how this compound impacts cellular energy production, biosynthesis, and other vital metabolic processes. The integration of proteomics and metabolomics data will provide a holistic view of the cellular response to this compound, accelerating the discovery of its therapeutic mechanisms and potential side effects. nih.gov

Development of Advanced Analytical and Detection Methods for this compound

The accurate and sensitive detection of this compound is essential for all aspects of its research, from pharmacokinetic studies to quality control of natural product extracts. The future in this area lies in the development and refinement of advanced analytical techniques.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are established methods for the analysis of Strychnos alkaloids, including this compound. researchgate.netwho.int Future developments will focus on improving the sensitivity, selectivity, and speed of these methods. This includes the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations and higher resolution, as well as the coupling of these chromatographic techniques with high-resolution mass spectrometry (HRMS) for unambiguous identification and quantification.

Capillary electrophoresis (CE) represents another powerful tool for the analysis of alkaloids, offering high separation efficiency and low sample consumption. nih.gov The development of novel CE-based methods, including micellar electrokinetic chromatography (MEKC), will further enhance our ability to analyze this compound in complex matrices. nih.gov Additionally, the application of hyphenated techniques, such as LC-MS and CE-MS, will continue to be instrumental in the detailed characterization of this compound and its metabolites. who.int

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages |

|---|---|---|

| HPLC/UHPLC | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, quantitative accuracy, and versatility. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and structural information. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, low sample consumption, and rapid analysis. |

Exploration of this compound in Interdisciplinary Fields (e.g., Chemical Biology, Systems Biology)

The future of this compound research will be greatly enriched by its exploration within interdisciplinary fields such as chemical biology and systems biology. tohoku.ac.jplumblab.orgu-strasbg.frnih.gov Chemical biology utilizes small molecules as tools to probe and understand complex biological processes. tohoku.ac.jplumblab.orgyale.edu this compound, with its distinct chemical structure and biological activity, is an ideal candidate for development as a chemical probe. tohoku.ac.jplumblab.org By synthesizing derivatives of this compound with reporter tags or photo-crosslinking groups, researchers can identify its binding partners in living cells and elucidate its mechanism of action in a temporal and spatial manner.

Systems biology aims to understand the complex interactions within biological systems as a whole. u-strasbg.frnih.gov By integrating experimental data from multi-omics studies with computational modeling, systems biology approaches can be used to predict the effects of this compound on cellular networks. u-strasbg.frnih.gov This can help to identify key nodes in the network that are perturbed by this compound and to generate new hypotheses about its therapeutic potential. The convergence of chemical biology, systems biology, and traditional pharmacology will be instrumental in unlocking the full potential of this compound as both a therapeutic agent and a tool for fundamental biological discovery.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Isobrucine in complex biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification, ensuring calibration with certified reference standards. For identification, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography provide structural confirmation. Validate protocols using spiked recovery experiments to assess matrix interference .

Q. What are the key considerations for designing in vitro assays to evaluate this compound’s cytotoxicity?

- Methodological Answer : Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure durations (24–72 hours) to ensure reproducibility. Include positive controls (e.g., doxorubicin) and measure multiple endpoints (apoptosis via Annexin V/PI staining, mitochondrial membrane potential via JC-1 dye). Account for solubility issues by using dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid solvent toxicity .

Q. How should researchers address contradictions in this compound’s reported pharmacokinetic properties?

- Methodological Answer : Conduct comparative studies using consistent animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in bioavailability and half-life. Cross-validate findings with in silico ADMET predictors (e.g., SwissADME) .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of action at the subcellular level?

- Methodological Answer : Apply CRISPR-Cas9 gene editing to knock out putative targets (e.g., NF-κB or PI3K/Akt pathways) in engineered cell lines. Combine with thermal proteome profiling (TPP) to identify binding partners. Validate via co-immunoprecipitation (Co-IP) and surface plasmon resonance (SPR) for affinity measurements .

Q. How can structural analogs of this compound be optimized to enhance selectivity toward cancer cells?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities against oncogenic vs. non-target proteins. Synthesize derivatives with modifications at the C-3 and C-15 positions, then test selectivity using dual-cell-line assays (cancer vs. normal fibroblasts). Prioritize compounds with a therapeutic index (TI) >10 .

Q. What interdisciplinary approaches are critical for resolving conflicting data on this compound’s neuropharmacological effects?

- Methodological Answer : Integrate electrophysiology (patch-clamp recordings) to assess ion channel modulation with in vivo microdialysis for neurotransmitter monitoring (e.g., dopamine, serotonin). Correlate findings with behavioral assays (e.g., forced swim test for depression models) and meta-analyze existing literature to identify consensus pathways .

Methodological Best Practices

- Data Validation : Replicate experiments across independent labs to confirm reproducibility. Use blinded analysis for subjective endpoints (e.g., histopathology scoring) .

- Literature Synthesis : Conduct systematic reviews (PRISMA guidelines) to map this compound’s bioactivity landscape, highlighting understudied areas like immunomodulation .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional review board (IRB) approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.